

An In-depth Technical Guide to Gentisyl Alcohol (CAS: 495-08-9)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentisyl alcohol, with the CAS number 495-08-9, is a naturally occurring phenolic compound. It is a derivative of benzyl alcohol and hydroquinone, characterized by a benzene ring substituted with two hydroxyl groups and one hydroxymethyl group. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, antineoplastic, and antiviral properties. This technical guide provides a comprehensive overview of **Gentisyl alcohol**, including its physicochemical properties, natural occurrence, biosynthesis, experimental protocols for its study, and its known mechanisms of action.

Physicochemical Properties

Gentisyl alcohol is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.



Property	Value	Reference
CAS Number	495-08-9	
Molecular Formula	C7H8O3	[1]
Molecular Weight	140.14 g/mol	[1]
IUPAC Name	2-(hydroxymethyl)benzene- 1,4-diol	[1]
Synonyms	2,5-Dihydroxybenzyl alcohol, Salirepol	[1]
Melting Point	100-102 °C	
Boiling Point	299.9 °C (estimated)	_
Solubility	Freely soluble in water, alcohol, and ether. Slightly soluble in benzene and chloroform. Insoluble in petroleum ether.	
Appearance	White to off-white solid	[2]

Natural Occurrence and Biosynthesis

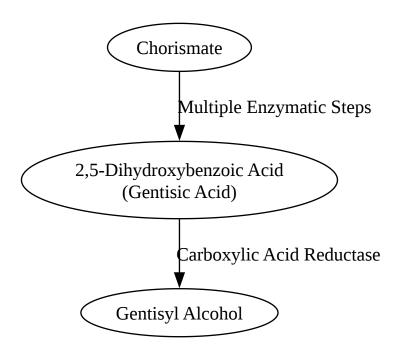
Gentisyl alcohol is a secondary metabolite produced by various fungi, most notably species of Penicillium, such as Penicillium patulum and the marine-derived Penicillium terrestre. It has also been isolated from the endophytic fungus Phoma herbarum found in the medicinal plant Curcuma longa (turmeric).

Biosynthetic Pathway

A novel biosynthetic pathway for the production of **Gentisyl alcohol** has been established in engineered Escherichia coli. This pathway utilizes chorismate, a key intermediate in the shikimate pathway, as a starting material. The pathway involves the conversion of chorismate to 2,5-dihydroxybenzoic acid (gentisic acid), which is then reduced to **Gentisyl alcohol**.



Below is a diagram illustrating the engineered biosynthetic pathway for **Gentisyl alcohol** production.



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Caption: Engineered biosynthetic pathway of **Gentisyl alcohol** from chorismate.

Experimental Protocols

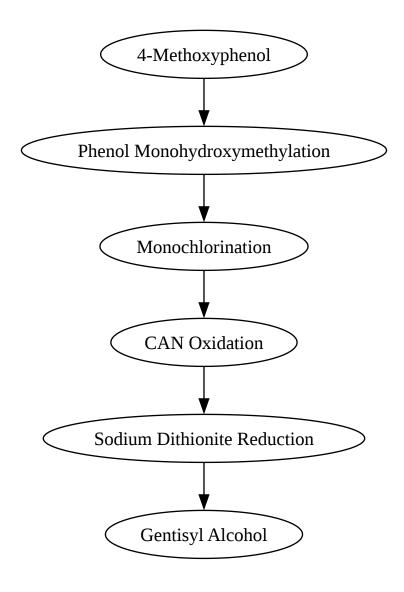
This section provides detailed methodologies for key experiments related to the synthesis, extraction, and biological evaluation of **Gentisyl alcohol**.

Chemical Synthesis of Gentisyl Alcohol

A regioselective synthesis of **Gentisyl alcohol** has been reported starting from 4-methoxyphenol. The key steps involve selective phenol monohydroxymethylation, monochlorination, ceric ammonium nitrate (CAN) oxidation, and a final reduction using sodium dithionite.

Workflow for the Chemical Synthesis of **Gentisyl Alcohol**:





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Caption: Key steps in the chemical synthesis of **Gentisyl alcohol**.

Extraction and Purification from Penicillium terrestre

The following is a general protocol for the extraction and purification of **Gentisyl alcohol** from a fungal culture.

- Fermentation: Culture Penicillium terrestre in a suitable liquid medium.
- Extraction: After a sufficient incubation period, extract the culture broth with an organic solvent such as ethyl acetate.



- Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
- Chromatography:
 - Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
 - Sephadex LH-20 Column Chromatography: Further purify the Gentisyl alcohol-containing fractions using a Sephadex LH-20 column with a suitable solvent (e.g., methanol).
 - High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by reversed-phase HPLC to yield pure **Gentisyl alcohol**.

In Vitro Antineoplastic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- Cell Seeding: Seed ovarian cancer cells (e.g., ES2 or OV90) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **Gentisyl alcohol** (e.g., 0, 5, 10, 20, 40 μ M) and incubate for 48 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 The cell viability is expressed as a percentage relative to the untreated control cells.

Western Blot Analysis of MAPK and PI3K/AKT Pathways



Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.

- Cell Lysis: Treat ovarian cancer cells with Gentisyl alcohol as described above. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a sodium dodecyl sulfate-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- · Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
 - Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK1/2, p38, JNK, AKT) overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Solution Preparation: Prepare a stock solution of Gentisyl alcohol in methanol. Prepare a
 0.1 mM solution of DPPH in methanol.



- Reaction Mixture: In a 96-well plate, add 100 μL of various concentrations of the **Gentisyl alcohol** solution to 100 μL of the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

Biological Activities and Mechanisms of Action

Gentisyl alcohol exhibits a range of biological activities, with its antineoplastic effects being the most extensively studied.

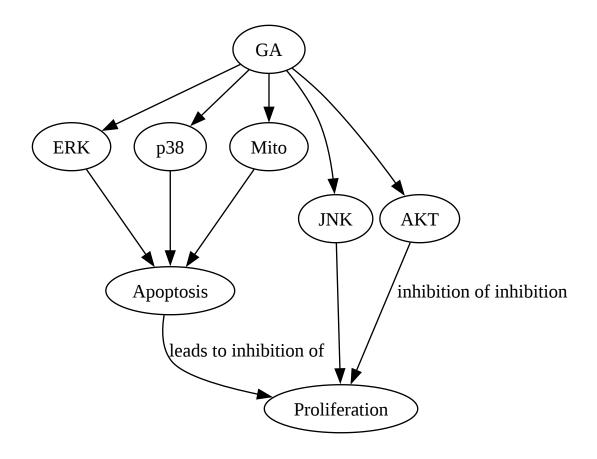
Antineoplastic Activity

Gentisyl alcohol has been shown to inhibit the proliferation and induce apoptosis in human ovarian cancer cells.[1] The proposed mechanism involves the induction of mitochondrial dysfunction and the regulation of the MAPK and PI3K/AKT signaling pathways.[1]

- Mitochondrial Dysfunction: Treatment with Gentisyl alcohol leads to a loss of mitochondrial membrane potential and dysregulation of intracellular calcium levels in ovarian cancer cells.
 [1]
- MAPK Pathway: Gentisyl alcohol activates the phosphorylation of ERK1/2 and p38 MAPK,
 while reducing the phosphorylation of JNK.[1]
- PI3K/AKT Pathway: The compound inactivates the phosphorylation of AKT, a key protein in a major cell survival pathway.[1]

The modulation of these signaling pathways by **Gentisyl alcohol** is depicted in the diagram below.





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Caption: Signaling pathways modulated by **Gentisyl alcohol** in ovarian cancer cells.

Antioxidant Activity

As a phenolic compound, **Gentisyl alcohol** possesses antioxidant properties by acting as a free radical scavenger. This activity is attributed to its ability to donate a hydrogen atom from its hydroxyl groups to stabilize free radicals.

Antiviral and Antifungal Activities

Gentisyl alcohol has also been reported to have antiviral and antifungal properties. It has shown inhibitory activity against the leaf spot pathogen Colletotrichum gloeosporioides. While its specific antiviral mechanisms are not fully elucidated, they are likely related to the general ability of alcohols to disrupt viral envelopes and denature proteins.

Conclusion



Gentisyl alcohol is a promising natural product with significant potential for further research and development, particularly in the field of oncology. Its well-defined chemical structure, coupled with its multifaceted biological activities, makes it an attractive candidate for drug discovery programs. This technical guide provides a solid foundation for researchers and scientists to understand and further investigate the therapeutic potential of this intriguing molecule. The detailed experimental protocols and data presented herein should facilitate the design and execution of future studies aimed at unlocking the full potential of **Gentisyl alcohol**.

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